6-(Trifluoromethoxy)quinoxaline hydrochloride
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Overview
Description
6-(Trifluoromethoxy)quinoxaline hydrochloride is a chemical compound with the molecular formula C9H6ClF3N2O. It is a derivative of quinoxaline, characterized by the presence of a trifluoromethoxy group at the 6th position of the quinoxaline ring and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride typically involves condensation reactions and cyclization processes. One common method includes the reaction of 6-(trifluoromethoxy)quinoxaline with hydrogen chloride to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)quinoxaline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
6-(Trifluoromethoxy)quinoxaline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of anticorrosive coatings and materials due to its ability to form stable chelating complexes with metals .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethoxy)quinoline hydrochloride: A quinoline derivative with similar structural features but different biological activities.
6-(Trifluoromethoxy)quinoxaline: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Uniqueness
6-(Trifluoromethoxy)quinoxaline hydrochloride is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other quinoxaline and quinoline derivatives.
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoxaline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSJDDBVXHFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681974 |
Source
|
Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-23-7 |
Source
|
Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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